3-(3,5-Dimethylphenyl)benzonitrile
Description
3-(3,5-Dimethylphenyl)benzonitrile is a substituted aromatic nitrile characterized by a benzonitrile core (C₆H₅CN) with a 3,5-dimethylphenyl group attached at the meta position. This compound belongs to the family of aryl nitriles, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The methyl substituents on the phenyl ring introduce steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQOHMDGQMIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459793 | |
| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713079-19-7 | |
| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)benzonitrile typically involves the reaction of 3,5-dimethylphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Compound A: 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile (C₂₂H₂₆N₂O)
- Molecular Weight : 334.45 g/mol vs. ~223.28 g/mol (estimated for 3-(3,5-Dimethylphenyl)benzonitrile).
- Crystal System: Monoclinic (space group P21/c) with lattice parameters a = 14.897 Å, b = 15.684 Å, c = 8.858 Å, β = 97.86° .
- Key Differences : The tert-butyl and hydroxy groups in Compound A introduce significant steric bulk and hydrogen-bonding capability, which are absent in the dimethyl-substituted target compound. This likely results in tighter molecular packing and higher thermal stability for Compound A compared to the less bulky this compound .
Compound B : 3,5-Dichloro-2-hydroxybenzonitrile (CAS 173900-45-3)
Substituent Effects on Physicochemical Properties
- Solubility : Methyl groups (target compound) improve lipophilicity compared to polar substituents like hydroxy or chloro (Compound B). However, tert-butyl groups (Compound A) further increase hydrophobicity, likely making Compound A less soluble in polar solvents .
- Reactivity : The nitrile group in the target compound may exhibit moderate reactivity in hydrolysis or reduction reactions due to the electron-donating methyl groups. In contrast, chloro-substituted analogs (e.g., Compound B) are more reactive toward nucleophiles due to enhanced electrophilicity .
Hydrogen Bonding and Co-Crystal Formation
- The absence of hydrogen-bond donors (e.g., hydroxy or amino groups) in this compound may limit its ability to form co-crystals compared to analogs like 3-Aminobenzonitrile (). Such limitations could affect its pharmaceutical applicability, where co-crystals are often used to modulate solubility and stability .
Analytical Characterization
- NMR Spectroscopy : provides NMR data for structurally distinct nitriles (e.g., oxadiazole derivatives). For this compound, the aromatic protons of the dimethylphenyl group would likely resonate near δ 6.8–7.2 ppm (¹H NMR), with methyl groups appearing as a singlet around δ 2.3 ppm. The nitrile carbon (¹³C NMR) would typically show a signal near δ 118–120 ppm .
Biological Activity
3-(3,5-Dimethylphenyl)benzonitrile, also known by its CAS number 713079-19-7, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, and it features a benzonitrile core substituted with a 3,5-dimethylphenyl group. This structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The nitrile group may act as an electrophile in biochemical reactions, allowing the compound to interact with nucleophiles in various biological systems.
- Aromatic Substitution : The presence of aromatic rings facilitates nucleophilic aromatic substitution reactions (SAr), which can modify the target proteins or enzymes, potentially leading to altered signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can selectively induce apoptosis in malignant cells while sparing non-malignant cells. The mechanisms involved include:
- Caspase Activation : Activation of caspases-3 and -7 has been linked to the apoptotic effects observed in treated cancer cells .
- Mitochondrial Membrane Potential Disruption : Compounds like this compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Anti-inflammatory Effects
In addition to antitumor properties, compounds containing similar structural motifs have been investigated for their anti-inflammatory activities. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been noted in some studies.
Cytotoxicity Studies
A notable study assessed the cytotoxicity of various benzonitrile derivatives against human malignant cell lines. The results indicated that this compound had a significant effect on cell viability, with a calculated CC value indicating effective concentration ranges for inducing cytotoxicity.
| Compound | CC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | HCT116 (colon carcinoma) |
| Similar Compound A | 10.0 | HL-60 (leukemia) |
| Similar Compound B | 15.0 | HSC-2 (oral squamous cell carcinoma) |
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound resulted in G2 phase cell cycle arrest in cancer cells. This was accompanied by increased levels of phosphorylated histone H2AX, indicating DNA damage response activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
